2-Methoxy-3H-indol-3-one
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Overview
Description
2-Methoxy-3H-indol-3-one is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3H-indol-3-one typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of the indole ring system from ortho-substituted anilines .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3H-indol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, which have significant biological and chemical properties .
Scientific Research Applications
2-Methoxy-3H-indol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3H-indol-3-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
2-Methoxy-3H-indol-3-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-aldehyde: Known for its antimicrobial activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
613-44-5 |
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Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-methoxyindol-3-one |
InChI |
InChI=1S/C9H7NO2/c1-12-9-8(11)6-4-2-3-5-7(6)10-9/h2-5H,1H3 |
InChI Key |
JKJBLIGGCVIZGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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